3-Bromo-4-cyano-2-fluorobenzoic acid
Description
3-Bromo-4-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a bromine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing groups (cyano, fluoro) and a bulky bromine substituent, which influence its physicochemical properties and reactivity.
Key features include:
- Electron-withdrawing effects: The cyano and fluoro groups enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid.
- Steric hindrance: The bromine atom may restrict rotational freedom or influence substitution reactions.
- Applications: Such compounds are often intermediates in pharmaceutical synthesis or agrochemicals due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
3-bromo-4-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAUKMJXSNHRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Cyano (CN) vs. Trifluoromethyl (CF₃): The cyano group in the target compound is more polar than CF₃, leading to higher solubility in polar solvents but lower lipophilicity (LogP ~2.0–2.5 estimated) compared to CF₃-substituted analogs (LogP ~2.8–3.0) . Chloro (Cl) vs. Cyano (CN): The chloro-substituted analog (CAS 1677706-23-8) has lower molecular weight and reduced electronic withdrawal compared to cyano, resulting in weaker acidity . Positional Isomerism: 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4) demonstrates how bromine and fluorine positioning alters crystal packing and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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